

# Application Notes: In Vitro Restimulation of T cells with PLP (139-151)

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## Compound of Interest

Compound Name: PLP (139-151)

Cat. No.: B612553

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## Introduction

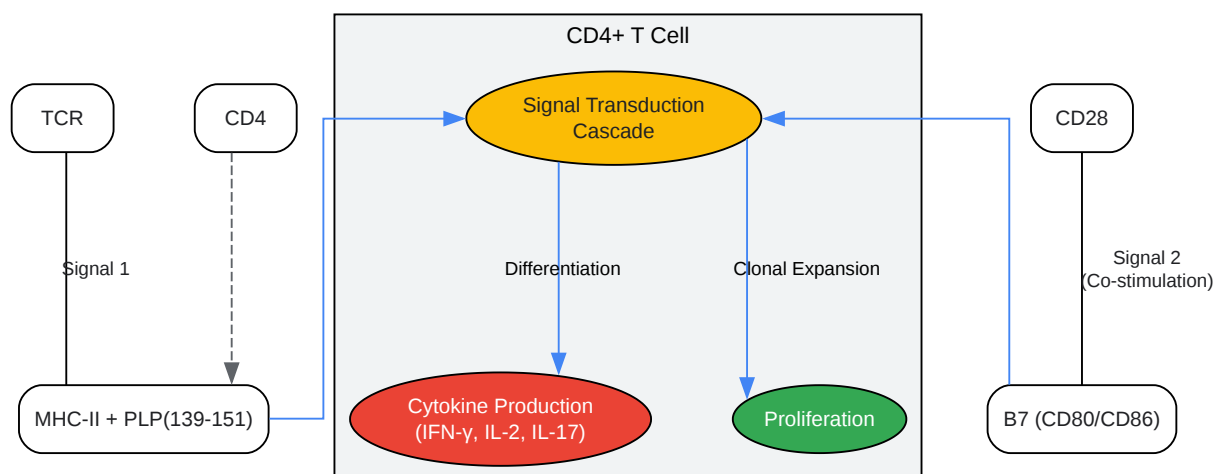
Proteolipid protein (PLP) is the most abundant protein in the central nervous system (CNS) myelin. The peptide fragment spanning amino acids 139-151, **PLP (139-151)**, is a key encephalitogenic epitope used to induce Experimental Autoimmune Encephalomyelitis (EAE) in SJL (H-2s) mice, a widely studied animal model for multiple sclerosis.[1][2] In vitro restimulation of T cells isolated from these mice with **PLP (139-151)** is a critical technique for studying the cellular and molecular mechanisms of T cell activation, differentiation, and effector function in the context of CNS autoimmunity. This process allows for the analysis of antigen-specific T cell proliferation, cytokine production, and the evaluation of potential therapeutic agents.

Upon restimulation, CD4<sup>+</sup> T cells specific for **PLP (139-151)** become activated and produce a characteristic profile of pro-inflammatory cytokines.[3] These T cells are predominantly of the Th1 and Th17 lineages, characterized by the secretion of Interferon-gamma (IFN-γ) and Interleukin-17 (IL-17), respectively.[3][4] These cytokines are considered key factors in the initiation and maintenance of autoimmune inflammation in the CNS.[3] Therefore, in vitro restimulation assays are invaluable tools for researchers, scientists, and drug development professionals working to understand and modulate autoimmune responses.

## T Cell Activation Signaling Pathway

The activation of a **PLP (139-151)**-specific CD4<sup>+</sup> T cell is initiated by the interaction of its T cell receptor (TCR) with the **PLP (139-151)** peptide presented by Major Histocompatibility Complex (MHC) class II molecules (I-A<sub>s</sub> in SJL mice) on the surface of an Antigen Presenting Cell

(APC). This primary signal is strengthened by a co-stimulatory signal, typically involving the CD28 receptor on the T cell binding to B7 molecules (CD80/CD86) on the APC.[5][6] This dual signaling cascade triggers downstream pathways leading to T cell proliferation, differentiation, and the secretion of effector cytokines.



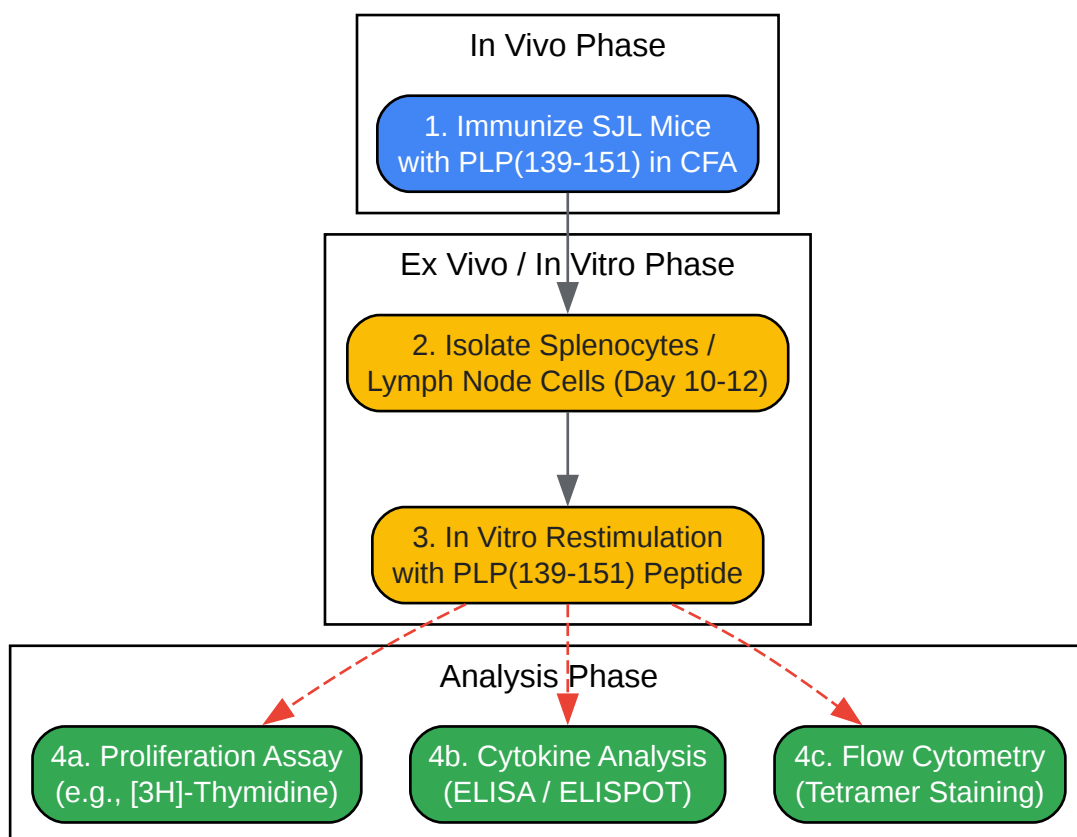
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**Caption:** T Cell activation by an Antigen Presenting Cell.

## Experimental Protocols

### General Experimental Workflow

The overall process involves priming T cells in vivo through immunization, followed by isolation and in vitro restimulation to assess their function.



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**Caption:** General workflow for PLP(139-151) T cell restimulation.

## Protocol 1: Isolation and Culture of Splenocytes for Restimulation

This protocol describes the isolation of splenocytes from **PLP (139-151)**-immunized mice, which contain both T cells and APCs necessary for the restimulation assay.

Materials:

- SJL mice (immunized 10-12 days prior with **PLP (139-151)**/CFA)
- 70 µm cell strainer
- RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (Complete RPMI)

- ACK lysis buffer
- **PLP (139-151)** peptide solution (e.g., 1 mg/mL stock in sterile water or PBS)

Procedure:

- Euthanize immunized SJL mice according to institutional guidelines.
- Aseptically harvest spleens and place them in a petri dish containing cold Complete RPMI.
- Generate a single-cell suspension by gently grinding the spleens through a 70  $\mu$ m cell strainer using the plunger of a syringe.
- Centrifuge the cell suspension at 300 x g for 7 minutes. Discard the supernatant.
- Resuspend the cell pellet in 2 mL of ACK lysis buffer and incubate for 2 minutes at room temperature to lyse red blood cells.
- Neutralize the lysis buffer by adding 10 mL of Complete RPMI. Centrifuge as in step 4.
- Discard the supernatant and resuspend the cell pellet in fresh Complete RPMI.
- Count viable cells using a hemocytometer and trypan blue exclusion.
- Adjust the cell concentration to  $2 \times 10^6$  cells/mL in Complete RPMI.

## Protocol 2: In Vitro T Cell Restimulation and Proliferation Assay

This protocol measures the proliferation of T cells in response to **PLP (139-151)**.

Procedure:

- Plate 100  $\mu$ L of the splenocyte suspension ( $2 \times 10^5$  cells) into each well of a 96-well flat-bottom plate.
- Prepare serial dilutions of the **PLP (139-151)** peptide in Complete RPMI.

- Add 100  $\mu$ L of the peptide dilutions to the wells to achieve final concentrations typically ranging from 1 to 50  $\mu$ g/mL.[7] For a standard assay, a concentration of 20  $\mu$ g/mL is often used.[8] Include wells with medium only as a negative control.
- Culture the plates for 72 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- For proliferation analysis, add 1  $\mu$ Ci of [3H]-thymidine to each well during the final 18 hours of culture.
- Harvest the cells onto filter mats using a cell harvester and measure thymidine incorporation using a scintillation counter.
- Data is typically expressed as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells).

## Protocol 3: Cytokine Production Analysis by ELISA

This protocol quantifies the secretion of key cytokines into the culture supernatant following restimulation.

Procedure:

- Set up the cell cultures as described in Protocol 2, steps 1-3, typically in 24-well or 48-well plates for larger supernatant volumes.
- Incubate the plates for 48 to 96 hours at 37°C in a 5% CO<sub>2</sub> incubator.[9][10]
- After incubation, centrifuge the plates to pellet the cells.
- Carefully collect the culture supernatants, avoiding cell pellet disruption. Supernatants can be used immediately or stored at -80°C.
- Quantify the concentration of cytokines (e.g., IFN- $\gamma$ , IL-2, IL-17, IL-4, IL-10) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[7][11][12]

## Data Presentation

The following tables summarize representative quantitative data reported in the literature for cytokine production and T cell frequencies following in vitro restimulation with **PLP (139-151)**.

## Table 1: Cytokine Production by PLP (139-151)-Restimulated T Cells

This table shows the typical cytokine profile of T cells from **PLP (139-151)**-immunized mice after in vitro restimulation. The response is dominated by Th1 and Th17 cytokines.

| Cytokine      | Typical Response upon PLP (139-151) Restimulation | Notes  | Reference   |
|---------------|---|--|---|
| IFN- $\gamma$ | High Production                                   | Signature Th1 cytokine. <a href="#">[11]</a> <a href="#">[12]</a>  | <a href="#">[11]</a> , <a href="#">[12]</a> , <a href="#">[4]</a> |
| IL-17         | High Production                                   | Signature Th17 cytokine, crucial in EAE pathogenesis. <a href="#">[3]</a><br><a href="#">[4]</a>               | <a href="#">[3]</a> , <a href="#">[4]</a> , <a href="#">[9]</a>   |
| IL-2          | Moderate to High Production                       | Important for T cell proliferation and survival. <a href="#">[4]</a> <a href="#">[12]</a> <a href="#">[13]</a> | <a href="#">[13]</a> , <a href="#">[12]</a> , <a href="#">[4]</a> |
| TNF- $\alpha$ | Production Detected                               | Pro-inflammatory cytokine.   | <a href="#">[13]</a>  |
| IL-4          | Low to Undetectable                               | Signature Th2 cytokine; typically not produced by encephalitogenic T cells. <a href="#">[11]</a>               | <a href="#">[11]</a> , <a href="#">[13]</a>                       |
| IL-10         | Low to Undetectable                               | Regulatory cytokine; typically not produced by encephalitogenic T cells. <a href="#">[11]</a>                  | <a href="#">[11]</a>  |

## Table 2: Frequency of PLP (139-151)-Specific CD4+ T Cells

This table provides examples of the frequency of antigen-specific T cells detected after in vitro expansion, often measured using MHC class II tetramers.

| Experimental Condition                                      | Cell Source        | Measurement Method                 | Frequency of PLP (139-151)-reactive CD4+ T cells | Reference |
|---|--------------------|------------------------------------|--|-----------|
| PLP (139-151) Immunization                                  | Splenocytes        | I-A <sub>s</sub> Tetramer Staining | ~4.61%   | [11]      |
| PLP (139-151) Immunization + Co-culture with VWAK copolymer | Splenocytes        | I-A <sub>s</sub> Tetramer Staining | ~2.92%   | [11]      |
| PLP (139-151) Immunization (RMT1-10 antibody treatment)     | Spleen/Lymph Nodes | I-A <sub>s</sub> Tetramer Staining | ~0.43%   | [14]      |
| PLP (139-151) Immunization (Control IgG treatment)          | Spleen/Lymph Nodes | I-A <sub>s</sub> Tetramer Staining | ~0.91%   | [14]      |

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